

Toxicological Profile of 4-Phenanthrenamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Phenanthrenamine**

Cat. No.: **B146288**

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Disclaimer: Direct toxicological data for **4-Phenanthrenamine** is limited in publicly available literature. Therefore, this document compiles information on the parent compound, phenanthrene, and structurally related aminophenanthrenes and other amino-polycyclic aromatic hydrocarbons (amino-PAHs) to provide a comprehensive overview of the potential toxicological profile. All data derived from related compounds are explicitly noted.

Executive Summary

4-Phenanthrenamine is an amino-substituted derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). While specific toxicological data for the 4-amino isomer is scarce, the toxicological profile is anticipated to be influenced by both the phenanthrene backbone and the amino functional group. The parent compound, phenanthrene, is a known PAH that can induce inflammation, oxidative stress, and apoptosis.^[1] The addition of an amino group to aromatic rings is often associated with increased toxicological concern, particularly regarding genotoxicity and carcinogenicity, as seen with compounds like 4-aminobiphenyl.^{[2][3]} Metabolic activation of aromatic amines can lead to the formation of reactive intermediates capable of binding to DNA and other macromolecules, initiating carcinogenic processes. This guide summarizes the available toxicological information on phenanthrene and related amino-aromatic compounds to build a predictive toxicological profile for **4-Phenanthrenamine**.

Chemical and Physical Properties

| Property | Value | Reference |
|-------------------|---|---|
| Chemical Name | 4-Phenanthrenamine | |
| Synonyms | 4-Aminophenanthrene, Phenanthren-4-amine | [4] [5] |
| CAS Number | 17423-48-2 | [4] [5] |
| Molecular Formula | C ₁₄ H ₁₁ N | |
| Molecular Weight | 193.24 g/mol | |
| Appearance | Not specified (Isomer 9- Aminophenanthrene is a pink or tan powder) | [6] |

Toxicological Data

Quantitative toxicological data for **4-Phenanthrenamine** is not readily available. The following tables summarize data for the parent compound, phenanthrene, and a structurally related isomer, 9-Aminophenanthrene, to provide an estimate of potential toxicity.

Acute Toxicity

No direct data available for **4-Phenanthrenamine**.

Table 1: Acute Toxicity Data for Related Compounds

| Compound | Test Organism | Route of Administration | Toxicity Value (LD ₅₀) | Reference |
|---------------------|---------------|-------------------------|------------------------------------|---------------------|
| 9-Aminophenanthrene | Rat | Not specified | 2.2764 mol/kg (Predicted) | [7] |

Genotoxicity and Mutagenicity

No direct data available for **4-Phenanthrenamine**.

Phenanthrene itself has shown mixed results in genotoxicity assays, being weakly positive in some bacterial mutagenicity studies.[\[8\]](#) However, aromatic amines as a class are frequently genotoxic. For instance, 4-aminobiphenyl is a known genotoxic agent.[\[2\]](#) It is plausible that **4-Phenanthrenamine**, upon metabolic activation, could exhibit mutagenic properties.

Table 2: Genotoxicity Data for Related Compounds

| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Reference |
|-----------------------------|-----------|--|---------------------------|-----------------|----------------------|
| Phenanthrene | Ames Test | Salmonella typhimurium | With | Weakly Positive | [8] |
| 4-Aminobiphenyl | Ames Test | Salmonella typhimurium TA102 | With | Mutagenic | [9] |
| Benzophenone-6 | Ames Test | S. typhimurium TA97, TA98, TA100, TA102 | With and Without | Mutagenic | [10] |
| Benzophenone-8 | Ames Test | S. typhimurium TA97, TA98, TA100, TA102 | With and Without | Mutagenic | [10] |
| 4-Methylbenzylidene camphor | Ames Test | S. typhimurium TA97, TA98, TA100, TA102 | With and Without | Mutagenic | [10] |

Cytotoxicity

No direct data available for **4-Phenanthrenamine**.

Various derivatives of phenanthrene have demonstrated significant cytotoxic activity against human cancer cell lines.[\[1\]](#)

Table 3: Cytotoxicity Data for Phenanthrene Derivatives

| Compound | Cell Line | IC ₅₀ | Reference |
|-------------------------------------|---------------------------------|------------------|---------------------|
| 3-methoxy-1,4-phenanthrenequinone S | Various human cancer cell lines | 0.08-1.66 µg/mL | [1] |
| 6-Methoxycoelonin | Melanoma cells | 2.59 ± 0.11 µM | [1] |

Carcinogenicity

No direct data available for **4-Phenanthrenamine**.

The International Agency for Research on Cancer (IARC) has classified phenanthrene as Group 3, "not classifiable as to its carcinogenicity to humans."[\[11\]](#) However, many amino-PAHs are known carcinogens. For example, 4-aminobiphenyl is classified as a Group 1 carcinogen by IARC, meaning it is carcinogenic to humans.[\[3\]](#)

Experimental Protocols

Detailed experimental protocols for **4-Phenanthrenamine** are not available. The following are standard methodologies for key toxicological assays relevant to this class of compounds.

Ames Test (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of a chemical.

- **Test Strains:** *Salmonella typhimurium* strains (e.g., TA97, TA98, TA100, TA102) that are histidine-dependent are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

- Procedure: The test compound, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar medium lacking histidine.
- Incubation: Plates are incubated for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have mutated to become histidine-independent) is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[\[10\]](#)

MTT Assay (Cytotoxicity)

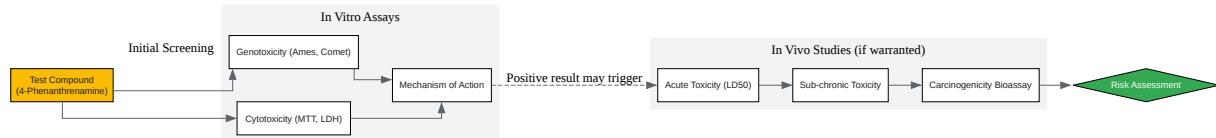
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

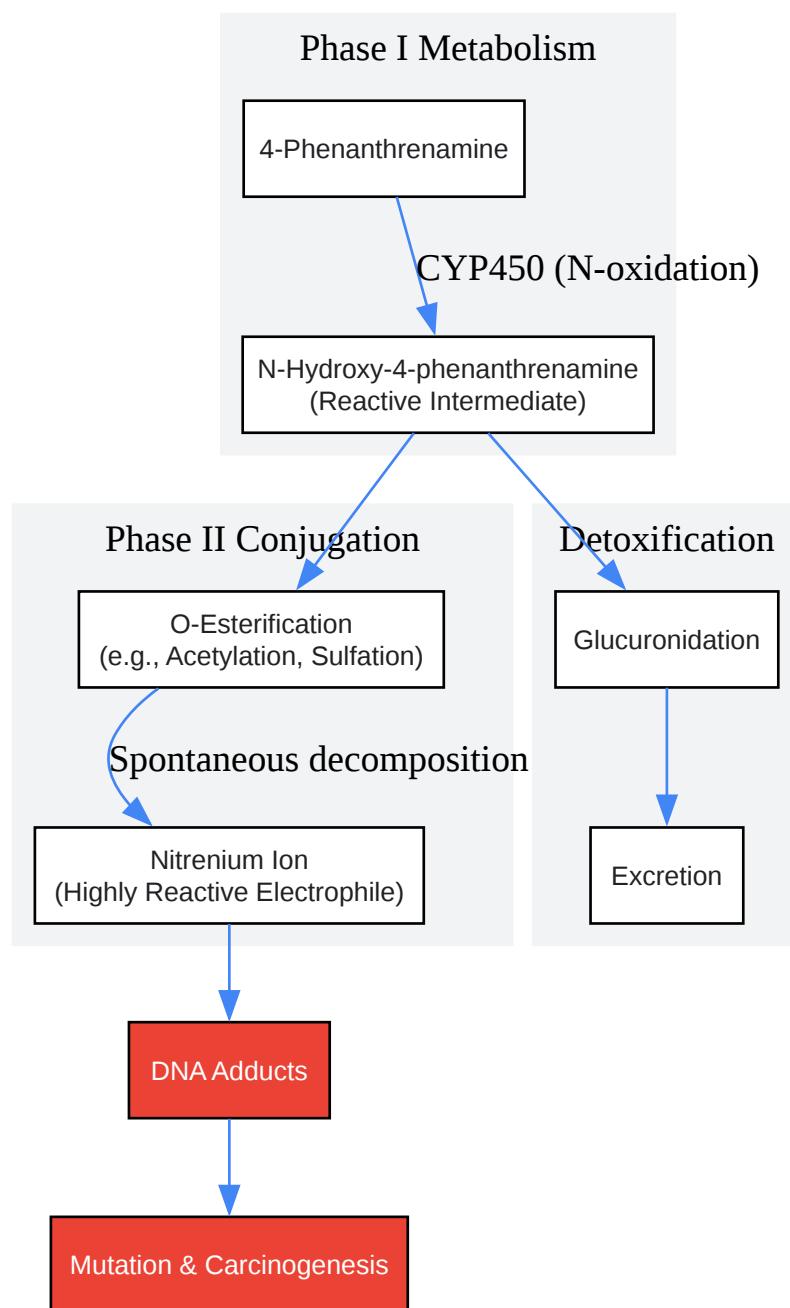
- Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.
- Compound Exposure: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general workflow for toxicological assessment and a putative metabolic activation pathway for an aminophenanthrene, based on known pathways for other aromatic amines.





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